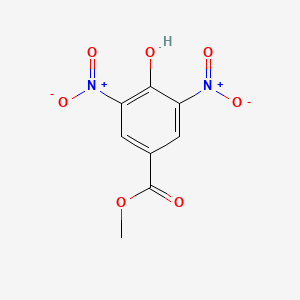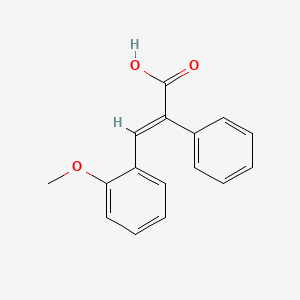
4-羟基-3,5-二硝基苯甲酸甲酯
描述
“Methyl 4-hydroxy-3,5-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O7 . It is used to reduce susceptibility to tumor formation .
Synthesis Analysis
“Methyl 4-hydroxy-3,5-dinitrobenzoate” can be synthesized from 3,5-Dinitro-4-hydroxybenzoic acid . A mild deacylation method for 3,5-dinitrobenzoates using methanolic solutions of amines, such as dialkylamines, has been developed .
Molecular Structure Analysis
“Methyl 4-hydroxy-3,5-dinitrobenzoate” contains a total of 23 bonds; 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 2 nitro groups .
Chemical Reactions Analysis
The reactions of methyl 3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures have been studied. There is evidence for competition between attack at carbonyl and aryl carbon atoms .
Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-3,5-dinitrobenzoate” has a molecular weight of 242.14 . Its melting point is between 108-110°C .
科学研究应用
Antifungal Activity
Methyl 4-hydroxy-3,5-dinitrobenzoate has been studied for its antifungal properties, particularly against Candida albicans . It has been solubilized in various mediums for testing its efficacy in inhibiting fungal growth .
Spectral Analysis
This compound has been used in FTIR (Fourier-transform infrared spectroscopy) and Raman spectral analyses to study its structural properties and interactions .
Non-Covalent Interaction Studies
The crystal structure of Methyl 4-hydroxy-3,5-dinitrobenzoate has been analyzed to examine the variety of non-covalent interactions that contribute to the stability of the crystal structure .
Optical Properties Research
Research has been conducted on the growth, optical, dielectric, and mechanical properties of crystals synthesized using Methyl 4-hydroxy-3,5-dinitrobenzoate as a starting material .
作用机制
Target of Action
Methyl 4-hydroxy-3,5-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause fungal infections . This compound has been shown to inhibit the growth of all strains of Candida albicans .
Mode of Action
MDNB interacts with its targets through a multi-target antifungal mechanism of action . It is suggested that MDNB interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis can lead to changes in the membrane’s structure and function, inhibiting the growth of the fungus .
Biochemical Pathways
It is known that the compound’s antifungal activity involves various cellular processes, including the disruption of ergosterol synthesis . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Therefore, any disruption in its synthesis can have significant downstream effects on the cell’s viability .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability can be enhanced when it is delivered as a nanoemulsion .
Result of Action
The primary result of MDNB’s action is the inhibition of Candida albicans growth . By interfering with ergosterol synthesis, MDNB disrupts the structure and function of the fungal cell membrane, leading to the inhibition of the fungus’s growth .
Action Environment
The action, efficacy, and stability of MDNB can be influenced by various environmental factors. For instance, the compound’s antifungal activity can be enhanced when it is delivered as a nanoemulsion . .
安全和危害
属性
IUPAC Name |
methyl 4-hydroxy-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-8(12)4-2-5(9(13)14)7(11)6(3-4)10(15)16/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPJNFNJIODHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365182 | |
| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33927-05-8 | |
| Record name | methyl 4-hydroxy-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl 4-hydroxy-3,5-dinitrobenzoate a potentially advantageous reagent for oligosaccharide synthesis?
A1: Traditional glycosylation methods often require harsh Lewis acid catalysts, which can lead to unwanted side reactions or complicate the synthesis of sensitive oligosaccharides. The research demonstrates that glycosides of methyl 4-hydroxy-3,5-dinitrobenzoate can act as glycosyl donors under neutral or mildly basic conditions, eliminating the need for Lewis acids. [] This could allow for milder reaction conditions and potentially improve the synthesis of complex oligosaccharides.
Q2: How does the stereochemistry of the glycosyl donor, methyl 4-hydroxy-3,5-dinitrobenzoate, influence the glycosylation reaction?
A2: The research indicates that the beta-anomer of the methyl 4-hydroxy-3,5-dinitrobenzoate glycosyl donor generally shows greater reactivity compared to the alpha-anomer. Furthermore, when reacting with the 3-OH group of a protected monosaccharide, the reaction selectively produced the alpha-linked disaccharide. [] This suggests that the stereochemistry of both the donor and acceptor plays a crucial role in determining the stereochemical outcome of the glycosylation reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)











![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)
